molecular formula C12H12O5 B15078260 (2e)-2-(4-Methoxybenzylidene)butanedioic acid

(2e)-2-(4-Methoxybenzylidene)butanedioic acid

Cat. No.: B15078260
M. Wt: 236.22 g/mol
InChI Key: HZRZZPNSLQASGS-RMKNXTFCSA-N
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Description

(2e)-2-(4-Methoxybenzylidene)butanedioic acid is an organic compound characterized by the presence of a methoxybenzylidene group attached to a butanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e)-2-(4-Methoxybenzylidene)butanedioic acid typically involves the condensation of 4-methoxybenzaldehyde with butanedioic acid under specific reaction conditions. One common method includes the use of a base catalyst to facilitate the aldol condensation reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2e)-2-(4-Methoxybenzylidene)butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The double bond in the benzylidene group can be reduced to form saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated hydrocarbons.

Scientific Research Applications

(2e)-2-(4-Methoxybenzylidene)butanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive agents in pharmaceutical research.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It can be used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism by which (2e)-2-(4-Methoxybenzylidene)butanedioic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2e)-2-(4-Methoxybenzylidene)hexanedioic acid
  • (2e)-2-(4-Methoxybenzylidene)pentanedioic acid

Uniqueness

(2e)-2-(4-Methoxybenzylidene)butanedioic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to similar compounds. Its methoxybenzylidene group and butanedioic acid backbone make it a versatile compound for various applications.

Properties

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

(2E)-2-[(4-methoxyphenyl)methylidene]butanedioic acid

InChI

InChI=1S/C12H12O5/c1-17-10-4-2-8(3-5-10)6-9(12(15)16)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)(H,15,16)/b9-6+

InChI Key

HZRZZPNSLQASGS-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\CC(=O)O)/C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O

Origin of Product

United States

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